molecular formula C17H12N2O4 B1666287 3-Hydroxy-3'-nitro-2-naphthanilide CAS No. 135-65-9

3-Hydroxy-3'-nitro-2-naphthanilide

Cat. No.: B1666287
CAS No.: 135-65-9
M. Wt: 308.29 g/mol
InChI Key: YZJSKRBKHCLMQC-UHFFFAOYSA-N
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Description

3-Hydroxy-3’-nitro-2-naphthanilide is an organic compound with the molecular formula C17H12N2O4 It is known for its unique structural features, which include a hydroxyl group and a nitro group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3’-nitro-2-naphthanilide typically involves the reaction of 3-nitroaniline with 3-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction conditions usually include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-3’-nitro-2-naphthanilide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: 3-Hydroxy-3’-nitro-2-naphthanilide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 3-Hydroxy-3’-amino-2-naphthanilide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-3’-nitro-2-naphthanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3’-nitro-2-naphthanilide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

    3-Hydroxy-2-naphthanilide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-2-naphthanilide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-3’-nitro-1-naphthanilide: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness: 3-Hydroxy-3’-nitro-2-naphthanilide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJSKRBKHCLMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044544
Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-65-9
Record name 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide
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Record name 3-Hydroxy-3'-nitro-2-naphthanilide
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Record name Cibanaphthol RM
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-
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Record name 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Record name 3-hydroxy-3'-nitro-2-naphthanilide
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Record name 3-HYDROXY-3'-NITRO-2-NAPHTHANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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